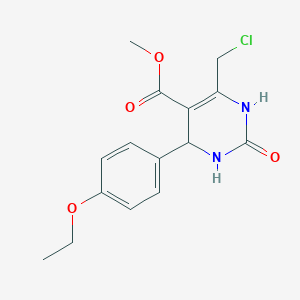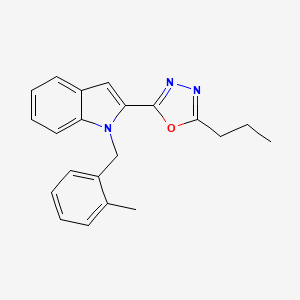
(2R)-2-(1-Methylcyclohexyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2-(1-Methylcyclohexyl)propanoic acid, also known as ibuprofen, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used to relieve pain, reduce fever, and decrease inflammation. It is one of the most widely used drugs in the world and is available over-the-counter in many countries. In
科学研究应用
Ibuprofen has been extensively studied for its therapeutic effects on a wide range of conditions, including pain, inflammation, fever, and arthritis. It has also been investigated for its potential use in the prevention and treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, and cancer. In addition, (2R)-2-(1-Methylcyclohexyl)propanoic acid has been shown to have beneficial effects on cardiovascular health, such as reducing the risk of heart attack and stroke.
作用机制
Ibuprofen works by inhibiting the production of prostaglandins, which are chemical messengers that play a key role in the inflammatory response. By blocking the production of prostaglandins, (2R)-2-(1-Methylcyclohexyl)propanoic acid reduces pain, fever, and inflammation. It also has analgesic and antipyretic effects, which further contribute to its therapeutic benefits.
Biochemical and Physiological Effects:
Ibuprofen is rapidly absorbed into the bloodstream and distributed throughout the body. It is metabolized in the liver and excreted in the urine. Ibuprofen has been shown to have a wide range of biochemical and physiological effects, including reducing inflammation, pain, and fever, and improving cardiovascular health. It has also been shown to have antioxidant and anti-cancer properties.
实验室实验的优点和局限性
Ibuprofen is a widely used drug with well-established pharmacological properties, making it a useful tool for laboratory experiments. Its availability over-the-counter and low cost also make it an attractive option for researchers. However, (2R)-2-(1-Methylcyclohexyl)propanoic acid can have side effects, such as gastrointestinal bleeding and kidney damage, which may limit its use in certain experiments. In addition, the effects of (2R)-2-(1-Methylcyclohexyl)propanoic acid may vary depending on the dose and duration of treatment, which should be taken into consideration when designing experiments.
未来方向
There are many potential future directions for research on (2R)-2-(1-Methylcyclohexyl)propanoic acid. One area of interest is the development of new formulations and delivery methods that can improve its efficacy and reduce its side effects. Another area of research is the investigation of (2R)-2-(1-Methylcyclohexyl)propanoic acid's effects on the immune system and its potential use in the treatment of autoimmune diseases. Additionally, the role of (2R)-2-(1-Methylcyclohexyl)propanoic acid in the prevention and treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's, is an active area of research. Finally, the potential use of (2R)-2-(1-Methylcyclohexyl)propanoic acid in combination with other drugs for the treatment of cancer is an area of ongoing investigation.
Conclusion:
In conclusion, (2R)-2-(1-Methylcyclohexyl)propanoic acid, or (2R)-2-(1-Methylcyclohexyl)propanoic acid, is a widely used NSAID with a range of therapeutic effects. Its synthesis method involves the condensation of benzene and propionic acid, and it has been extensively studied for its scientific research applications. Ibuprofen works by inhibiting the production of prostaglandins, and has many biochemical and physiological effects. While it has advantages as a laboratory tool, its potential side effects and variability of effects should be taken into consideration. There are many potential future directions for research on (2R)-2-(1-Methylcyclohexyl)propanoic acid, including the development of new formulations and delivery methods, investigation of its effects on the immune system and neurodegenerative diseases, and its use in combination with other drugs for the treatment of cancer.
合成方法
The synthesis of (2R)-2-(1-Methylcyclohexyl)propanoic acid involves the condensation of benzene and propionic acid to form a ketone intermediate, which is then reduced to form (2R)-2-(1-Methylcyclohexyl)propanoic acid. This process can be carried out using various catalysts and reagents, such as aluminum chloride, lithium aluminum hydride, and sodium borohydride. The yield and purity of (2R)-2-(1-Methylcyclohexyl)propanoic acid can be improved by using different solvents and reaction conditions.
属性
IUPAC Name |
(2R)-2-(1-methylcyclohexyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-8(9(11)12)10(2)6-4-3-5-7-10/h8H,3-7H2,1-2H3,(H,11,12)/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMYTYZZFLVDFBA-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)C1(CCCCC1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)C1(CCCCC1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(1-Methylcyclohexyl)propanoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2489553.png)
![2,5-dichloro-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2489554.png)
![(4-(2,3-Dimethoxybenzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2489555.png)
![(2-(3-methoxyphenyl)-9-methyl-4-((4-methylbenzyl)thio)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2489556.png)
![2-(4-acetylpiperazin-1-yl)-4-methylpyrido[2,3-b]pyrazin-3(4H)-one](/img/no-structure.png)


![N-(5-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2489563.png)

![N-[1-(2-Phenoxyacetyl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2489568.png)
![Ethyl 2-[1-(oxiran-2-yl)cyclobutyl]acetate](/img/structure/B2489569.png)
![3-((pyridin-2-ylmethyl)thio)-7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2489571.png)

![(Z)-1-(4-(4-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B2489576.png)